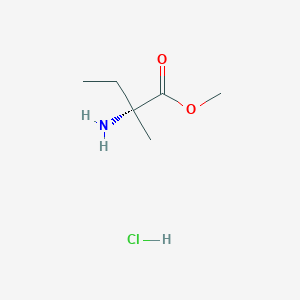

(R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is a chiral amino acid derivative. It is commonly used in the synthesis of peptides and other organic compounds due to its unique structural properties. The compound is characterized by the presence of an amino group, a methyl group, and a butyric acid ester, making it a versatile building block in organic chemistry.

Mechanism of Action

Target of Action

The primary targets of ®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride are currently unknown. This compound is a derivative of amino acids, which are fundamental building blocks of proteins and play crucial roles in various biological processes . .

Mode of Action

The mode of action of ®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is not well-documented. As an amino acid derivative, it may interact with its targets in a similar manner to other amino acids. Amino acids can act as neurotransmitters, modulate enzyme activity, or serve as precursors for other bioactive molecules . .

Biochemical Pathways

Amino acids are involved in numerous biochemical pathways, including protein synthesis, neurotransmission, and metabolic processes . .

Result of Action

As an amino acid derivative, it may influence protein synthesis, neurotransmission, or other cellular processes . .

Biochemical Analysis

Biochemical Properties

It is known that amino acid methyl esters are important intermediates in organic synthesis, used in areas such as peptide synthesis and medicinal chemistry

Cellular Effects

Amino acid derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of ®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is not well defined. It is known that amino acid methyl esters can undergo various reactions, including esterification . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Temporal Effects in Laboratory Settings

Amino acid methyl esters are generally stable compounds . Long-term effects on cellular function would depend on the specific interactions of this compound with cellular components.

Metabolic Pathways

The metabolic pathways involving ®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride are not well characterized. Amino acid derivatives can be involved in various metabolic pathways, potentially interacting with enzymes or cofactors .

Transport and Distribution

Amino acid derivatives can interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of ®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is not well defined. Amino acid derivatives can be directed to specific compartments or organelles based on their chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride typically involves the esterification of ®-2-Amino-2-methyl-butyric acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps for the removal of impurities and the recovery of solvents to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

Biology: Studied for its role in protein synthesis and enzyme interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

(S)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activities.

2-Amino-2-methyl-butyric acid: The non-esterified form, used in similar applications but with different reactivity.

2-Amino-3-methyl-butyric acid methyl ester hydrochloride: A structural isomer with distinct chemical and biological properties.

Uniqueness

®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its interactions in biological systems. Its versatility as a building block in organic synthesis also sets it apart from similar compounds, making it a valuable tool in various fields of research.

Biological Activity

(R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride, also known as (R)-valine methyl ester hydrochloride, is a chiral amino acid derivative with significant potential in various biological applications. This compound's structural features and biological properties make it a subject of interest in medicinal chemistry, particularly in neurobiology and peptide synthesis.

- Molecular Formula : C₆H₁₄ClNO₂

- Molecular Weight : Approximately 167.63 g/mol

- Functional Groups : Contains an amino group and a carboxylic acid group, enhancing its reactivity and solubility in water due to its hydrochloride form.

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. Research indicates that it may influence neurotransmission and provide protective effects against neurodegenerative conditions. Key findings include:

- Neurotransmission Modulation : The compound has shown potential in modulating neurotransmitter release, which is crucial for maintaining neuronal health and function.

- Anticonvulsant Activity : Preliminary studies suggest that this compound may exhibit anticonvulsant properties, making it a candidate for further research in epilepsy treatment .

Peptide Synthesis

This compound serves as a valuable building block for synthesizing peptides. Its chiral nature allows for the creation of diverse peptide structures with potential therapeutic applications. The synthesis of bioactive peptides using this compound has been explored, highlighting its versatility in drug development .

The exact mechanism of action of this compound remains largely undefined; however, it is believed to interact with various biochemical pathways:

- Protein Synthesis : As an amino acid derivative, it plays a role in protein synthesis, potentially influencing cellular functions and signaling pathways.

- Cellular Metabolism : The compound may affect metabolic processes through its involvement in amino acid metabolism and enzyme modulation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| L-Valine | C₅H₁₁NO₂ | Naturally occurring amino acid; non-chiral |

| (S)-2-Amino-3-methyl-butyric acid | C₅H₁₁NO₂ | Different stereochemistry; potential for varied biological activity |

| 4-Aminobutanoic acid | C₄H₉NO₂ | Shorter carbon chain; different metabolic pathways |

| (R)-3-Amino-3-methylbutanoic acid | C₆H₁₃NO₂ | Similar structure; different functional groups |

This table illustrates how the chiral nature of this compound can significantly influence its biological activity compared to non-chiral counterparts.

Case Studies and Research Findings

- Neuroprotective Studies : A study focusing on the neuroprotective effects of this compound demonstrated significant improvements in neuronal survival under stress conditions, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

- Peptide Synthesis Applications : Research has shown that this compound can be effectively utilized in synthesizing peptides that exhibit bioactive properties, paving the way for novel therapeutic agents .

- Metabolic Pathway Investigations : Ongoing studies are exploring the metabolic pathways involving this compound to elucidate its role in cellular metabolism and potential therapeutic applications .

Properties

IUPAC Name |

methyl (2R)-2-amino-2-methylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4-6(2,7)5(8)9-3;/h4,7H2,1-3H3;1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPPPARGXDTDEY-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](C)(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.